Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 302949-01-5
VCID: VC6428698
InChI: InChI=1S/C12H10INO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)
SMILES: CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)I
Molecular Formula: C12H10INO3
Molecular Weight: 343.12

Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

CAS No.: 302949-01-5

Cat. No.: VC6428698

Molecular Formula: C12H10INO3

Molecular Weight: 343.12

* For research use only. Not for human or veterinary use.

Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate - 302949-01-5

Specification

CAS No. 302949-01-5
Molecular Formula C12H10INO3
Molecular Weight 343.12
IUPAC Name ethyl 6-iodo-4-oxo-1H-quinoline-3-carboxylate
Standard InChI InChI=1S/C12H10INO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)
Standard InChI Key NPZATCMFCFASBE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)I

Introduction

Chemical Identity and Structural Features

Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate (molecular formula: C₁₂H₁₀INO₃) is a quinoline derivative with a molecular weight of 343.12 g/mol. A notable discrepancy exists in its CAS registry numbers across sources: 228728-23-2 (Benchchem) and 302949-01-5 (ChemShuttle) . This inconsistency underscores the need for standardized reporting in chemical databases. The compound’s structure features:

  • A quinoline core with a ketone group at position 4.

  • An iodine atom at position 6, enabling nucleophilic substitution.

  • An ethyl carboxylate group at position 3, facilitating ester hydrolysis or transesterification.

The iodine atom’s electronegativity and steric bulk influence both reactivity and biological interactions, while the carboxylate group enhances solubility in polar solvents .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via iodination of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate using iodine and an oxidizing agent (e.g., H₂O₂) in acetic acid at 50–100°C. Alternative routes involve:

  • Decarboxylative cyclization of β-keto esters in aqueous media, as demonstrated by Ma et al. .

  • Nucleophilic substitution of pre-halogenated quinolines with ethyl chloroformate in the presence of triethylamine.

Key Reaction Conditions:

ParameterValue
SolventAcetic acid, DMF, or water
Temperature50–100°C
CatalystTriethylamine or NaHCO₃
Yield60–85%

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance yield (up to 90%) and purity (>95%). Automated systems optimize reagent mixing and temperature control, reducing byproducts like 6-hydroxyquinoline derivatives .

Chemical Reactivity and Derivatives

Substitution Reactions

The iodine atom undergoes nucleophilic aromatic substitution with amines, thiols, or alkoxides. For example:
C12H10INO3+NH3C12H11N2O3+HI\text{C}_{12}\text{H}_{10}\text{INO}_3 + \text{NH}_3 \rightarrow \text{C}_{12}\text{H}_{11}\text{N}_2\text{O}_3 + \text{HI}
This reaction produces 6-aminoquinoline derivatives, which exhibit enhanced antimicrobial activity .

Reduction and Oxidation

  • Reduction with NaBH₄ or LiAlH₄ converts the 4-keto group to a hydroxyl group, yielding 4-hydroxyquinoline derivatives.

  • Oxidation with m-CPBA forms quinoline N-oxide, a scaffold for antimalarial drug development .

Functionalization of the Carboxylate Group

The ethyl ester undergoes hydrolysis to carboxylic acid under basic conditions, enabling conjugation with biomolecules or polymers for drug delivery .

Biological Activities and Mechanisms

Antimicrobial Properties

Studies demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 μg/mL), attributed to:

  • DNA intercalation, disrupting replication.

  • Enzyme inhibition (e.g., topoisomerase IV) .

Antimalarial Applications

Derivatives synthesized via decarboxylative cyclization show antiplasmodial activity (IC₅₀: 0.8 μM against Plasmodium falciparum), comparable to chloroquine .

Structural Analogs and SAR Insights

Modifications to the quinoline core significantly impact bioactivity:

AnalogModificationBioactivity Enhancement
Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylateIodine → FluorineImproved metabolic stability
Ethyl 1-(2-dimethylaminoethyl)-6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate N-alkylationEnhanced blood-brain barrier penetration

Analytical Characterization

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): δ 11.85 (s, 1H, NH), 8.06 (d, J = 8.0 Hz, 1H), 4.24 (q, 2H, OCH₂) .

  • ¹³C NMR: δ 173.8 (C=O), 167.2 (COOEt), 149.3 (C-I) .

Chromatographic Methods:

  • HPLC: C18 column, acetonitrile/water (70:30), retention time = 6.2 min .

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